IGF1R and Src-Stat3 Dual Pathway Inhibition
E804 (compound 6c in the Cheng et al. 2017 study) inhibits IGF1R with an IC50 of 0.65 ± 0.21 μM, a target not engaged by parent indirubin or early 3′-oxime derivatives in the same kinase panel [1]. In the Nam et al. 2005 study, parent indirubin and indirubin-3′-monoxime were tested only against CDKs and GSK-3β, with no IGF1R activity reported [2]. The IGF1R activity was specifically enabled by the 3′-dihydroxypropyl oxime ether substituent introduced in E804 [1].
| Evidence Dimension | IGF1R kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.65 ± 0.21 μM (E804 / 6c) |
| Comparator Or Baseline | Parent indirubin and indirubin-3′-monoxime: no IGF1R inhibitory activity reported in published kinase panels |
| Quantified Difference | Qualitative gain of function: IGF1R inhibition is present in E804, absent in parent indirubin |
| Conditions | In vitro kinase assay; panel of 22 protein kinases; compound 6c (E804) at 10 μM screening concentration (Cheng et al., 2017, J. Med. Chem.) |
Why This Matters
For research programs requiring simultaneous interrogation of IGF1R and Src-Stat3 pathways, E804 is the only indirubin derivative with validated dual activity, eliminating the need for two separate tool compounds.
- [1] Cheng, X., Merz, K. H., Vatter, S., Zeller, J., Muehlbeyer, S., Thommet, A., ... & Eisenbrand, G. (2017). Identification of a Water-Soluble Indirubin Derivative as Potent Inhibitor of Insulin-like Growth Factor 1 Receptor through Structural Modification of the Parent Natural Molecule. Journal of Medicinal Chemistry, 60(12), 4949–4962. DOI: 10.1021/acs.jmedchem.7b00324. View Source
- [2] Nam, S., Buettner, R., Turkson, J., Kim, D., Cheng, J. Q., Muehlbeyer, S., ... & Jove, R. (2005). Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells. Proceedings of the National Academy of Sciences, 102(17), 5998–6003. DOI: 10.1073/pnas.0409467102. View Source
